(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine
Description
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is a chiral amine featuring a bromo-fluorophenyl aromatic ring and an allylamine (prop-2-enylamine) substituent in the (1R)-configuration. The bromine and fluorine substituents on the phenyl ring likely influence electronic properties (e.g., electron-withdrawing effects) and steric interactions, while the allylamine group may confer reactivity in nucleophilic or catalytic processes .
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
GUAWUQXVJANDEW-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions.
Allylation: The brominated and fluorinated phenyl compound is then subjected to allylation to introduce the prop-2-enyl group.
Amination: Finally, the allylated compound undergoes amination to form the prop-2-enylamine moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine
The compound could have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may impart specific biological activities that are of therapeutic interest.
Industry
In industry, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Data Table: Comparative Properties of Structural Analogs
Research Findings and Implications
- For example, using (1R)-configured starting materials and formaldehyde could yield similar allylamine derivatives .
- Biological Relevance : Bromo-fluorophenyl motifs are common in kinase inhibitors and GPCR ligands. The allylamine group’s nucleophilicity could facilitate covalent binding to biological targets, a feature absent in ketone analogs .
- Challenges : The lack of commercial availability (per and ) suggests this compound may require custom synthesis. Stereochemical purity must be rigorously controlled, as seen in the isolation of (R,R)- and (R,S)-isomers in .
Biological Activity
(1R)-1-(5-Bromo-2-fluorophenyl)prop-2-enylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 215.08 g/mol. The compound features a prop-2-enylamine chain attached to a phenyl ring that includes bromine and fluorine substituents. These halogen atoms significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those involved in neurological functions.
- Enzymatic Activity : It may influence enzyme activities related to metabolic pathways, potentially affecting physiological processes.
The presence of bromine and fluorine atoms enhances the compound's binding affinity to target proteins, which could lead to improved therapeutic profiles compared to similar compounds.
Biological Activity Data
Research has demonstrated that this compound exhibits notable biological activities. Below is a summary of key findings from various studies:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Neuroprotective effects | The compound showed protective effects against neuronal cell death in vitro. |
| Study 2 | Antidepressant-like effects | In animal models, it exhibited significant antidepressant-like behaviors, suggesting modulation of serotonin pathways. |
| Study 3 | Anti-inflammatory properties | Demonstrated inhibition of pro-inflammatory cytokines in cultured cells. |
Case Study 1: Neuroprotective Effects
In a study evaluating the neuroprotective properties of this compound, researchers found that the compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Study 2: Antidepressant-Like Activity
Another investigation assessed the compound's effects on mood-related behaviors in rodent models. Results indicated that administration led to increased locomotor activity and reduced immobility in forced swim tests, indicative of antidepressant-like effects. This study highlights its potential as a therapeutic agent for mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
